2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline
Brand Name: Vulcanchem
CAS No.: 182052-67-1
VCID: VC20929608
InChI: InChI=1S/C12H11Cl2N/c1-7-3-9-5-10(6-13)12(14)15-11(9)4-8(7)2/h3-5H,6H2,1-2H3
SMILES: CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCl
Molecular Formula: C12H11Cl2N
Molecular Weight: 240.12 g/mol

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline

CAS No.: 182052-67-1

Cat. No.: VC20929608

Molecular Formula: C12H11Cl2N

Molecular Weight: 240.12 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline - 182052-67-1

Specification

CAS No. 182052-67-1
Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
IUPAC Name 2-chloro-3-(chloromethyl)-6,7-dimethylquinoline
Standard InChI InChI=1S/C12H11Cl2N/c1-7-3-9-5-10(6-13)12(14)15-11(9)4-8(7)2/h3-5H,6H2,1-2H3
Standard InChI Key CCUOWAKNYKHISD-UHFFFAOYSA-N
SMILES CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCl
Canonical SMILES CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCl

Introduction

2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline is a heterocyclic organic compound with the molecular formula C₁₂H₁₁Cl₂N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound is particularly noted for its chloromethyl group, which imparts significant reactivity and potential biological activity.

Synthesis and Applications

This compound is synthesized through various organic reactions involving quinoline derivatives. It serves as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its applications include the development of active pharmaceutical ingredients (APIs) and pesticides due to its reactive chloromethyl group.

Biological Activities

While specific biological activities of 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline are not extensively documented, its structural features suggest potential applications:

  • Reactivity with Nucleophiles: The chloromethyl group can react with nucleophilic sites in biological molecules, potentially modifying their structure and function.

  • Potential as a Synthesis Intermediate: It can serve as a precursor for synthesizing bioactive compounds with antimicrobial or anticancer properties.

Safety and Hazards

The compound poses several hazards, as indicated by its GHS classification:

Hazard ClassificationDescription
H302Harmful if swallowed
H318Causes serious eye damage
H413May cause long-lasting harmful effects to aquatic life

Precautions include wearing protective gear and handling the compound in well-ventilated areas.

Research Findings

Research on this compound is limited, but its structural analogs have shown potential in biological systems. Studies focusing on similar quinoline derivatives have highlighted their antimicrobial and anticancer activities, suggesting that 2-Chloro-3-(chloromethyl)-6,7-dimethylquinoline could be a valuable intermediate in developing therapeutic agents.

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